3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-(4-methylphenyl)-1,3-thiazol-2-amine. The reaction is carried out under specific conditions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide include other thiazole derivatives such as:
4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters: Known for their antioxidant properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-12-4-7-15(8-5-12)17-11-23-19(20-17)21-18(22)16-9-6-13(2)14(3)10-16/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXYMPVNFRGZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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